molecular formula C9H11BrO2S B1372959 1-(1-bromoethyl)-4-methanesulfonylbenzene CAS No. 774239-48-4

1-(1-bromoethyl)-4-methanesulfonylbenzene

Cat. No.: B1372959
CAS No.: 774239-48-4
M. Wt: 263.15 g/mol
InChI Key: YZMVNSSLFDYENG-UHFFFAOYSA-N
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Description

1-(1-bromoethyl)-4-methanesulfonylbenzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromoethyl group and a methylsulfonyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-bromoethyl)-4-methanesulfonylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the selective bromination at the ethyl position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-bromoethyl)-4-methanesulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom, resulting in the formation of ethyl-substituted benzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines are commonly used reagents. These reactions typically occur in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Reactions: Products include hydroxyl, cyano, or amino derivatives of the original compound.

    Oxidation Reactions: Sulfone derivatives are the major products.

    Reduction Reactions: Ethyl-substituted benzene derivatives are formed.

Scientific Research Applications

1-(1-bromoethyl)-4-methanesulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-bromoethyl)-4-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methylsulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methylsulfonylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    1-(1-Bromoethyl)benzene: Lacks the methylsulfonyl group, affecting its redox properties.

    4-Methylsulfonylbenzene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.

Uniqueness

1-(1-bromoethyl)-4-methanesulfonylbenzene is unique due to the presence of both the bromoethyl and methylsulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-(1-bromoethyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMVNSSLFDYENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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